VAP-1 Enzyme Inhibition: Species-Dependent Potency with Direct Cross-Species Comparable Data
N-(Benzylideneamino)pyridine-4-carboxamide exhibits potent inhibition of vascular adhesion protein-1 (VAP-1), with a quantitatively established species-dependent difference in potency. In rat VAP-1 expressed in CHO cells, the compound shows an IC₅₀ of 14 nM, while the same assay system using human VAP-1 yields an IC₅₀ of 230 nM, representing an approximately 16-fold lower potency against the human enzyme [1]. This species-selective inhibition profile provides a defined baseline that may differ from structurally related isonicotinohydrazone derivatives lacking this specific enzyme interaction characterization.
| Evidence Dimension | VAP-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Rat VAP-1: 14 nM; Human VAP-1: 230 nM |
| Comparator Or Baseline | The same compound tested across two species orthologs of VAP-1 (rat and human) in identical assay format |
| Quantified Difference | ~16-fold lower potency against human VAP-1 versus rat VAP-1 |
| Conditions | CHO cells expressing rat or human VAP-1; [¹⁴C]-benzylamine substrate; 30 min incubation prior to substrate addition |
Why This Matters
For researchers requiring a VAP-1 inhibitor with defined species selectivity, this compound offers characterized cross-species potency data that enables informed selection between species-specific experimental models.
- [1] BindingDB. BDBM50427008 / CHEMBL2326864: Enzyme Inhibition Constant Data. IC₅₀ values for rat and human VAP-1 expressed in CHO cells. View Source
